Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNRGAFCHHIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Nomenclature
The target compound features a spiro[3.3]heptane scaffold—a bicyclic system where two three-membered rings share a single atom. Key substituents include:
- A tert-butyl carbamate (Boc) group at position 1.
- A bromomethyl moiety at position 3.
Notably, the IUPAC name provided in commercial catalogs (e.g., Enamine,) specifies the Boc group at position 1 and bromomethyl at position 3, which resolves potential numbering ambiguities. This report adheres to this nomenclature.
Synthetic Strategies for the Spiro[3.3]heptane Core
The spiro[3.3]heptane scaffold is typically constructed via alkylation-cyclization sequences. A seminal approach, adapted from the synthesis of 6,6-difluorospiro[3.3]heptane derivatives, involves:
Alkylation of Diisopropyl Malonate
Reagents :
- Diisopropyl malonate
- 1,3-Dibromo-2,2-dimethoxypropane
- Base (e.g., NaH)
Mechanism :
Malonate alkylation with the dibromo reagent forms a diester intermediate, which undergoes cyclization under basic conditions to yield the spiro[3.3]heptane core.
Example Protocol :
Functionalization of the Spiro Core
Introduction of the Bromomethyl Group
The bromomethyl substituent at position 3 is introduced via radical bromination or hydroxymethyl-to-bromomethyl conversion :
Route A: Direct Bromination of a Methyl Group
Reagents :
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., AIBN)
Conditions :
- Solvent: CCl₄ or CH₂Cl₂
- Light irradiation or thermal initiation (60–80°C).
Challenges :
- Low reactivity of bridgehead methyl groups necessitates prolonged reaction times.
- Competing allylic bromination may occur if unsaturated bonds are present.
Route B: Hydroxymethyl Intermediate
Hydroxymethylation :
- React the spiro ketone with formaldehyde under basic conditions to form a secondary alcohol.
- Example : Spiro[3.3]heptan-3-ylmethanol synthesis via Grignard addition (Mg, CH₂O).
Bromination :
Installation of the Boc-Protected Amine
Reductive Amination
Reagents :
- Spiro[3.3]heptan-3-ylmethyl bromide
- Ammonium acetate
- Sodium cyanoborohydride (NaBH₃CN)
Protocol :
- React the bromide with excess ammonium acetate in MeOH.
- Add NaBH₃CN portionwise at 0°C.
- Stir for 24 h at room temperature.
Integrated Synthetic Routes
Route 1: Sequential Alkylation-Bromination-Protection
- Spiro Core Formation : Alkylation of diisopropyl malonate → cyclization → ketone intermediate.
- Bromomethyl Installation : Hydroxymethylation → PBr₃-mediated bromination.
- Amine Introduction : Reductive amination → Boc protection.
Total Yield : ~30–40% (cumulative).
Route 2: Early-Stage Bromomethyl Incorporation
- Spiro Core with Bromomethyl : Use 1-bromo-3-(bromomethyl)-2,2-dimethoxypropane in the initial alkylation.
- Amine Functionalization : Direct amination of the spiro bromide → Boc protection.
Advantages : Fewer steps; higher overall yield (~50%).
Challenges and Optimization
- Stereochemical Control : The spiro core’s rigidity may lead to diastereomer formation during functionalization. Chiral auxiliaries or asymmetric catalysis could mitigate this.
- Purification : Reverse-phase chromatography (C-18 columns) is effective for isolating intermediates.
- Scale-Up : Pd/C-mediated hydrogenation (as in) offers scalable deprotection steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would reduce the bromomethyl group to a methyl group.
Scientific Research Applications
Synthesis Steps:
- Formation of Carbamate: React di-tert-butyl dicarbonate with the appropriate amine.
- Bromomethyl Group Introduction: Introduce the bromomethyl functionality through alkylation reactions.
- Purification: Use techniques such as chromatography to purify the final product.
Medicinal Chemistry
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is being explored for its potential biological activities. Compounds with similar structural motifs have shown significant biological effects, including antimicrobial and anticancer properties. The bromomethyl group enhances reactivity, allowing for further modifications that could lead to the development of new therapeutic agents.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows chemists to create diverse derivatives that can be utilized in various applications, including:
- Protecting Groups: Used to protect functional groups during multi-step syntheses.
- Building Blocks: Acts as a building block for synthesizing larger, more complex organic molecules.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in drug design and development:
- Anticancer Activity: Research has demonstrated that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified to enhance its therapeutic efficacy.
- Antimicrobial Properties: Studies indicate that similar compounds possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.
Comparison with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C₅H₁₁NO₂ | Simple structure; widely used as a protecting group |
| Spiro[2.5]octane derivatives | Varies | Known for unique ring systems; studied for biological activities |
| Brominated spiro compounds | Varies | Enhanced reactivity due to bromine; potential in medicinal chemistry |
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution and other chemical reactions. The bromomethyl group is likely to be a key site for these interactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Research Findings and Limitations
- Hydrogen Bonding : The Boc group’s carbonyl participates in hydrogen bonding (as per graph-set analysis in ), which may influence crystallization behavior and intermolecular interactions in supramolecular assemblies .
- Reactivity Trends : Brominated spiro compounds exhibit faster reaction kinetics in alkylation compared to chlorinated analogs, though direct comparative kinetic studies are absent in the provided evidence.
Biological Activity
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.23 g/mol. Its structure features a spirocyclic framework that contributes to its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.23 g/mol |
| Structure | Spirocyclic with bromomethyl group |
| CAS Number | 610764-96-0 |
Synthesis
The synthesis of this compound typically involves several steps, including the use of di-tert-butyl dicarbonate as a reagent and triethylamine as a base. The general synthesis pathway includes:
- Formation of the carbamate by reacting tert-butyl alcohol with the appropriate amine.
- Introduction of the bromomethyl group through nucleophilic substitution.
- Purification using chromatography techniques.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions facilitated by the reactive bromomethyl group. This property allows it to interact with various biological targets, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new compounds with distinct biological activities.
- Oxidation and Reduction Reactions: Although less documented, these reactions may also contribute to its biological effects.
Case Studies and Research Findings
- Antimicrobial Activity:
-
Anti-inflammatory Effects:
- Compounds with brominated spiro structures have shown potential in reducing inflammation in cellular models, indicating that this compound could possess similar anti-inflammatory properties .
- Cytotoxicity Studies:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For spirocyclic carbamates, a common approach includes:
- Core Formation : Cyclization reactions to construct the spiro[3.3]heptane framework, often using intramolecular alkylation or transition-metal-catalyzed coupling .
- Functionalization : Bromomethyl introduction via halogenation (e.g., NBS or HBr under controlled conditions) followed by carbamate protection using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and bromomethyl positioning .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reversed-phase C18 columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ adducts) .
Q. What are the optimal storage conditions to maintain stability?
- Methodological Answer :
- Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group or bromine displacement .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc cleavage via TGA/DSC analysis) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this spiro compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor spirocyclic transition states by stabilizing intermediates, while non-polar solvents may lead to side products .
- Catalytic Control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization .
- Temperature : Lower temperatures (−78°C) minimize epimerization during bromomethyl functionalization .
Q. What computational methods are suitable for predicting the reactivity of the bromomethyl group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation barriers for bromine substitution reactions (e.g., SN2 vs. radical pathways) .
- Molecular Docking : Simulate interactions with nucleophilic biomolecules (e.g., cysteine residues) to predict off-target effects .
- MD Simulations : Assess solvation effects on bromine’s leaving-group ability in aqueous vs. lipid environments .
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes with nucleophilic active sites) to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Fluorescence Quenching : Monitor conformational changes in labeled proteins upon compound binding .
Data Contradictions and Limitations
- Synthetic Yield Variability : Some protocols report <50% yields for spirocyclic intermediates due to competing oligomerization; optimize via slow reagent addition .
- Safety Discrepancies : While similar carbamates are classified as non-hazardous (GHS), bromomethyl derivatives may require hazard reassessment under IATA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
